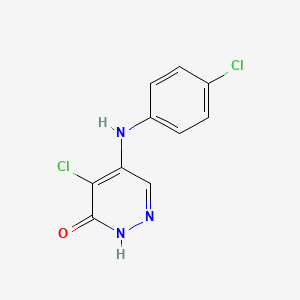![molecular formula C21H26O6 B1181439 methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate CAS No. 142409-09-4](/img/structure/B1181439.png)
methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate is a natural compound isolated from the stem bark of Croton oblongifolius, a plant belonging to the Euphorbiaceae family. This compound has garnered attention due to its notable anti-tumor properties . This compound’s molecular formula is C₂₁H₂₆O₆, and it has a molecular weight of 374.43 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate involves several steps, starting from the extraction of the compound from the stem bark of Croton oblongifolius. The extraction process typically involves the use of organic solvents such as methanol or ethanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using advanced chromatographic techniques to ensure high purity and yield. The use of supercritical fluid extraction and other modern extraction methods can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce alcohols or other reduced forms of this compound .
Wissenschaftliche Forschungsanwendungen
methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in various chemical studies to understand its reactivity and properties.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interaction with biological molecules.
Wirkmechanismus
The mechanism of action of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate involves its interaction with specific molecular targets and pathways. This compound exerts its anti-tumor effects by interfering with cellular processes that are crucial for tumor growth and proliferation. It may inhibit specific enzymes or signaling pathways that are involved in cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Croblongifolin: Another compound isolated from Croton oblongifolius with similar anti-tumor properties.
Crotamiton: A compound used as a scabicidal and antipruritic agent, though structurally different, it shares some biological activity similarities
Uniqueness of methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate
This compound stands out due to its specific molecular structure and its potent anti-tumor activity. Unlike other similar compounds, this compound has shown a unique ability to target specific pathways involved in tumor growth, making it a valuable compound for cancer research .
Eigenschaften
IUPAC Name |
methyl 7-(furan-3-yl)-4-methyl-8,10,12-trioxapentacyclo[11.3.1.01,11.05,9.05,16]heptadecane-17-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-11-5-7-20-15-4-3-13(16(20)17(22)23-2)25-18(20)27-19-21(11,15)9-14(26-19)12-6-8-24-10-12/h6,8,10-11,13-16,18-19H,3-5,7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSIUBKDJRQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23C4C15CC(OC5OC2OC(C3C(=O)OC)CC4)C6=COC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[[2-(3,5-dichloroanilino)-2-oxoethyl]amino]benzoate](/img/new.no-structure.jpg)
![2-[2-(4-bromophenyl)-2-oxoethyl]-1(2H)-phthalazinone](/img/structure/B1181358.png)





